1-[2-(morpholin-4-yl)ethyl]-3-[3-(trifluoromethyl)phenyl]thiourea
Description
1-[2-(morpholin-4-yl)ethyl]-3-[3-(trifluoromethyl)phenyl]thiourea is a synthetic organic compound that belongs to the class of thiourea derivatives This compound is characterized by the presence of a morpholine ring, a trifluoromethyl group, and a thiourea moiety
Properties
IUPAC Name |
1-(2-morpholin-4-ylethyl)-3-[3-(trifluoromethyl)phenyl]thiourea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18F3N3OS/c15-14(16,17)11-2-1-3-12(10-11)19-13(22)18-4-5-20-6-8-21-9-7-20/h1-3,10H,4-9H2,(H2,18,19,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YWYNEUZNFDDEAW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CCNC(=S)NC2=CC=CC(=C2)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18F3N3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40983742 | |
| Record name | N'-[2-(Morpholin-4-yl)ethyl]-N-[3-(trifluoromethyl)phenyl]carbamimidothioic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40983742 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
333.37 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
6517-68-6 | |
| Record name | N'-[2-(Morpholin-4-yl)ethyl]-N-[3-(trifluoromethyl)phenyl]carbamimidothioic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40983742 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-[2-(morpholin-4-yl)ethyl]-3-[3-(trifluoromethyl)phenyl]thiourea typically involves the reaction of 3-(trifluoromethyl)aniline with 2-(morpholin-4-yl)ethyl isothiocyanate. The reaction is carried out in an appropriate solvent, such as dichloromethane or ethanol, under reflux conditions. The product is then purified using standard techniques such as recrystallization or column chromatography.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving automated reactors and continuous flow systems to ensure consistent production.
Chemical Reactions Analysis
Types of Reactions: 1-[2-(morpholin-4-yl)ethyl]-3-[3-(trifluoromethyl)phenyl]thiourea can undergo various chemical reactions, including:
Oxidation: The thiourea moiety can be oxidized to form sulfonyl derivatives.
Reduction: The compound can be reduced to form corresponding amines.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products:
Oxidation: Sulfonyl derivatives.
Reduction: Corresponding amines.
Substitution: Substituted thiourea derivatives.
Scientific Research Applications
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic properties, including anticancer and antiviral activities.
Industry: Utilized in the development of new materials and catalysts.
Mechanism of Action
The mechanism of action of 1-[2-(morpholin-4-yl)ethyl]-3-[3-(trifluoromethyl)phenyl]thiourea involves its interaction with specific molecular targets. The compound can form hydrogen bonds and other non-covalent interactions with enzymes or receptors, leading to inhibition or modulation of their activity. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively.
Comparison with Similar Compounds
N,N′-Bis[3,5-bis(trifluoromethyl)phenyl]thiourea: Another thiourea derivative with similar structural features but different substitution patterns.
1-[2-(morpholin-4-yl)ethyl]-1H-pyrazol-3-amine: A compound with a morpholine ring and a pyrazole moiety, showing different chemical properties.
Uniqueness: 1-[2-(morpholin-4-yl)ethyl]-3-[3-(trifluoromethyl)phenyl]thiourea is unique due to the combination of the morpholine ring, trifluoromethyl group, and thiourea moiety. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and development.
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